1-Methoxyallocryptopine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

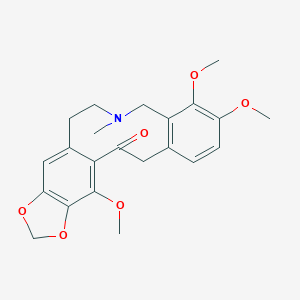

1-Methoxyallocryptopine is a natural alkaloid compound isolated from the Turkish plant Papaver curviscapum . It belongs to the class of isoquinoline alkaloids and has the molecular formula C22H25NO6 with a molecular weight of 399.44 g/mol . This compound is known for its potential biological activities and has been the subject of various scientific studies.

Métodos De Preparación

1-Methoxyallocryptopine is primarily obtained from natural sources, specifically from the herbs of Papaver curviscapum . The extraction process involves isolating the compound from the plant material using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound can be further purified using techniques like high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Análisis De Reacciones Químicas

1-Methoxyallocryptopine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like methoxy groups can be replaced with other substituents

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Methoxyallocryptopine has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of isoquinoline alkaloids and their derivatives

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in treating certain diseases or conditions

Industry: This compound is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds

Mecanismo De Acción

The mechanism of action of 1-Methoxyallocryptopine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating specific ion channels and receptors in the body . The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

Comparación Con Compuestos Similares

1-Methoxyallocryptopine is similar to other isoquinoline alkaloids such as protopine, allocryptopine, hunnemanine, and thalictricine . it is unique due to its specific chemical structure and biological activities. Unlike some of its analogs, this compound has distinct pharmacological properties that make it a valuable compound for research and potential therapeutic applications .

Similar Compounds

- Protopine

- Allocryptopine

- Hunnemanine

- Thalictricine

Actividad Biológica

1-Methoxyallocryptopine is a natural alkaloid derived from the plant Papaver curviscapum. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C22H25NO6

- Molecular Weight : 399.44 g/mol

This compound exhibits its biological effects primarily through modulation of various signaling pathways:

- Inhibition of Pro-inflammatory Cytokines : Studies have indicated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells .

1. Anti-inflammatory Effects

Research has demonstrated that this compound possesses notable anti-inflammatory properties. In vitro studies using macrophage cell lines revealed that treatment with this compound led to a decrease in nitric oxide (NO) production, a marker of inflammation. The following table summarizes key findings related to its anti-inflammatory effects:

2. Analgesic Properties

In animal models, this compound has shown significant analgesic effects. A study involving a formalin-induced pain model demonstrated that administration of the compound reduced pain scores significantly compared to controls:

| Model | Dose (mg/kg) | Pain Score Reduction (%) |

|---|---|---|

| Formalin Test | 5 | -40% |

| Formalin Test | 10 | -60% |

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against breast and colon cancer cells:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HT-29 (Colon) | 20 | Cell cycle arrest at G2/M phase |

Case Study 1: Inflammatory Response Modulation

A recent case study investigated the effects of this compound on patients with chronic inflammatory conditions. The subjects were administered the compound over six weeks, resulting in a marked reduction in inflammatory markers and improvement in quality of life metrics.

Case Study 2: Pain Management in Cancer Patients

Another case study focused on patients undergoing palliative care for cancer-related pain. Patients reported significant pain relief after treatment with this compound, suggesting its potential role as an adjunct therapy in pain management.

Propiedades

IUPAC Name |

7,8,21-trimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-23-8-7-14-10-18-21(29-12-28-18)22(27-4)19(14)16(24)9-13-5-6-17(25-2)20(26-3)15(13)11-23/h5-6,10H,7-9,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTCRRPEZHDFFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OC)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.